(1H-Pyrrol-1-yl)pentafluorobenzene
Description
The Pyrrole (B145914) Scaffold
Pyrrole is a fundamental five-membered aromatic heterocycle that is a core component of many vital biological molecules, including porphyrins in heme and chlorophyll, as well as various alkaloids. nih.govresearchgate.netmdpi.com In materials science, pyrrole is the monomer for polypyrrole, an intrinsically conducting polymer. mdpi.com Polypyrrole and its derivatives are explored for a wide range of applications, such as biosensors, flexible electronic devices, and neuronal tissue engineering, due to their electrical properties and biocompatibility. nih.govresearchgate.netresearchgate.netmdpi.com The ability to substitute the pyrrole ring at the nitrogen atom (N-substitution) or the carbon atoms allows for the fine-tuning of the resulting polymer's properties, such as solubility, stability, and electronic characteristics. mdpi.com
The Influence of the Pentafluorophenyl Group
The introduction of a pentafluorophenyl group onto a molecule imparts significant changes to its physical and chemical properties. This group is strongly electron-withdrawing, which can influence the reactivity of the attached pyrrole ring. A key feature of the pentafluorophenyl group is its participation in non-covalent interactions, specifically face-to-face π-stacking with electron-rich aromatic rings like unsubstituted phenyl groups. nih.govresearchgate.netresearchgate.net This interaction is a powerful tool in supramolecular chemistry and crystal engineering, as it can be used to direct the self-assembly of molecules into highly ordered crystalline structures. nih.govresearchgate.net This control over molecular packing is crucial for designing materials with specific optoelectronic properties.
The combination of a pyrrole ring with a pentafluorophenyl group in polyfluorinated pyrroles thus creates a class of compounds that are precursors to materials with potentially enhanced thermal stability, controlled morphology, and unique electronic functionalities. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N/c11-5-6(12)8(14)10(9(15)7(5)13)16-3-1-2-4-16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDYHICSOUNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrol 1 Yl Pentafluorobenzene and Its Derivatives
Established Synthetic Pathways to the Core Compound
Several methods have been developed for the synthesis of the core compound, (1H-Pyrrol-1-yl)pentafluorobenzene. These primarily involve the formation of the pyrrole (B145914) ring from a pentafluoroaniline precursor.
Cyclization Reactions from Pentafluoroaniline Precursors
The cyclization of pentafluoroaniline with a suitable 1,4-dicarbonyl equivalent is a common and effective strategy for synthesizing this compound. nih.govresearchgate.net Two notable methods within this category are the modified Clauson-Kass procedure and cyclizations initiated by phosphorous pentoxide.
A frequently employed method for the synthesis of N-substituted pyrroles is the Clauson-Kass reaction. nih.gov In the case of this compound, a modified version of this procedure is utilized. nih.govresearchgate.net The synthesis starts from pentafluoroaniline and involves a cyclization reaction with 2,5-dimethoxytetrahydrofuran (B146720). nih.govresearchgate.net This reaction is typically carried out in acetic acid and refluxed for several hours. researchgate.net The use of acetic acid as a catalyst is a classic approach in the Clauson-Kass reaction. nih.gov This method has been shown to produce the desired product in good yield, with reports of up to 78%. nih.govresearchgate.net The reaction is suitable for preparing the compound on a multi-gram scale. nih.govresearchgate.net
A one-pot, two-step modification of the Clauson-Kass procedure has also been reported for the synthesis of various N-substituted pyrroles, which could be applicable to acid- or heat-sensitive derivatives. beilstein-journals.org This method involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to create an activated species that then reacts with the primary amine in the presence of an acetate (B1210297) buffer at room temperature. beilstein-journals.org
Another effective method for the synthesis of this compound involves a cyclization reaction initiated by phosphorous pentoxide (P2O5). nih.govresearchgate.net Similar to the modified Clauson-Kass procedure, this reaction also starts with pentafluoroaniline. nih.govresearchgate.net P2O5 acts as a catalyst in the reaction with 2,5-dimethoxytetrahydrofuran, typically conducted in a solvent like toluene (B28343) at elevated temperatures. beilstein-journals.org This method has been reported to yield the target compound at 64%. nih.govresearchgate.net The use of P2O5 as a catalyst has been demonstrated for the synthesis of a variety of N-substituted pyrroles from different amines. beilstein-journals.org
Photo-induced Electron-Transfer Processes for Pyrrole Pentafluorophenylation
An alternative approach to the synthesis of pentafluorophenyl-substituted pyrroles involves a photo-induced electron-transfer (PET) cation-diradical coupling process. nih.govresearchgate.net This method was described for the pentafluorophenylation of pyrrole itself, leading to the formation of 2- and 3-pentafluorophenyl substituted pyrroles. nih.govresearchgate.net While this specific method produces C-substituted isomers rather than the N-substituted this compound, it highlights the utility of photochemical methods in forming C-C bonds between pyrrole and pentafluorophenyl moieties. nih.govresearchgate.net The fundamental principles of PET involve the transfer of an electron upon photoexcitation, which can initiate subsequent chemical reactions. rsc.orgpku.edu.cn
Challenges in Monosubstituted Product Synthesis
The synthesis of the monosubstituted product, this compound, has presented challenges in the past. nih.govresearchgate.net Early attempts to prepare this compound through the reaction of hexafluorobenzene (B1203771) with the sodium salt of pyrrole were unsuccessful in yielding the desired monosubstituted product, instead producing several other substituted products. nih.govresearchgate.net The successful synthesis of this compound was achieved by starting with pentafluoroaniline and employing cyclization reactions, as described in the preceding sections. nih.govresearchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound has been explored, primarily through electrophilic substitution reactions on the pyrrole ring. These reactions, such as formylation and acylation, predominantly lead to substitution at the 2-position of the pyrrole ring. nih.govresearchgate.net
For instance, Vilsmeier-Haack formylation and acylations with aliphatic acid anhydrides have been shown to produce 2-substituted products in very good yields, with only a small percentage of the corresponding 3-substituted isomers. nih.govresearchgate.net These 2-substituted products can then be selectively converted into 3-substituted products in high yield by treatment with trifluoromethanesulfonic acid. nih.govresearchgate.net
The synthesis of 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone, a 2-acetyl derivative, is achieved by heating a mixture of this compound with an appropriate anhydride (B1165640). nih.gov
Table 1: Synthesis of 2-Acyl-(1H-Pyrrol-1-yl)pentafluorobenzene Derivatives
| Reactant | Reagent | Product | Yield (%) |
|---|---|---|---|
| This compound | Vilsmeier-Haack Reagent | 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde | 76 |
| This compound | Acetic Anhydride | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | 70 |
Data sourced from Hrnčariková and Végh (2003). nih.govresearchgate.net
The resulting 2-acyl derivatives can be further utilized. For example, 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde has been used as a substrate for the synthesis of novel formyl and vinyl substituted derivatives. researchgate.net
Functionalization of the Pyrrole Ring
The pyrrole ring of this compound is electron-rich, making it susceptible to electrophilic substitution reactions. nih.gov These reactions primarily introduce functional groups at the C-2 position, which can subsequently be rearranged to the C-3 position under specific conditions. researchgate.netnih.gov
Key functionalization reactions include formylation and acylation. For instance, Vilsmeier-Haack formylation using a phosphorus oxychloride-dimethylformamide complex introduces a formyl group at the 2-position. researchgate.net Similarly, Friedel-Crafts acylation with anhydrides in the presence of a Lewis acid like magnesium perchlorate (B79767) yields 2-acyl derivatives. researchgate.netmdpi.com These reactions provide valuable intermediates for further synthetic transformations. researchgate.net
A notable aspect of this chemistry is the acid-mediated rearrangement of 2-acylpyrroles. Treatment with strong acids, such as trifluoromethanesulfonic acid, can selectively convert the 2-substituted products into their 3-substituted isomers in high yield. researchgate.netnih.gov This provides a strategic route to 3-functionalized pyrroles, which are otherwise less directly accessible. researchgate.net
| Reaction | Reagents | Product | Position of Substitution | Yield |
|---|---|---|---|---|
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | C-2 | 76% |
| Acetylation | Acetic anhydride, Mg(ClO₄)₂·2H₂O | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethan-1-one | C-2 | 74% |
| Propionylation | Propanoic anhydride, Mg(ClO₄)₂·2H₂O | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)-propan-1-one | C-2 | 72% |
| Rearrangement | Trifluoromethanesulfonic acid | 3-Acylpyrrole derivatives | C-3 | Nearly quantitative |
Functionalization of the Pentafluorobenzene (B134492) Moiety
The pentafluorobenzene ring is highly electron-deficient due to the five strongly electronegative fluorine atoms, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the selective replacement of fluorine atoms, typically at the para-position, by various nucleophiles.
In the context of this compound, the pentafluorophenyl group can be functionalized by reacting it with strong nucleophiles. A prominent example is the reaction with the sodium salt of pyrrole. researchgate.net This SNAr reaction involves the attack of the pyrrolide anion on the electron-deficient ring, leading to the displacement of a fluorine atom and the formation of a new carbon-nitrogen bond. This strategy is fundamental to the synthesis of more complex polypyrrolic structures, such as hexapyrrolylbenzene derivatives. researchgate.net
Preparation of N-Derivatized Pyrroles as Electropolymer Precursors
N-derivatized pyrroles are crucial as precursors for creating functionalized electropolymers. rsc.orgpsu.edu These polymers are explored for applications in biosensors and neuronal tissue engineering. researchgate.netnih.gov The general strategy involves attaching a desired functional group to the pyrrole nitrogen. This can be achieved by reacting a molecule like 3-(pyrrol-1-yl)propionic acid with functional molecules such as amino acid esters, using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). psu.edu
While direct examples starting from this compound are specific, the principles are broadly applicable. The pentafluorophenyl group itself is a valuable "supramolecular synthon" known to promote face-to-face stacking interactions, which can be used to design molecules that pack in desired crystalline arrangements. researchgate.netnih.gov Therefore, incorporating the 1-(pentafluorophenyl)pyrrole unit into polymerizable structures is a strategy to create well-organized, self-assembled materials. nih.gov The synthesis of pyrrole derivatives with functionalities like amino acids or peptides allows for the creation of electropolymers with tailored properties. rsc.orgpsu.edu
Synthesis of Hexapyrrolylbenzene Derivatives via Nucleophilic Aromatic Substitution (SNAr)
A key application of this compound and its substituted analogues is their use as building blocks for highly arylated systems. The synthesis of hexapyrrolylbenzene derivatives is achieved through a multiple nucleophilic aromatic substitution reaction. researchgate.net In this process, a precursor such as 1-(pentafluorophenyl)-1H-pyrrole is treated with an excess of a pyrrole salt, typically the sodium salt of pyrrole, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
The reaction proceeds via a stepwise displacement of the fluorine atoms on the pentafluorophenyl ring by the pyrrolide anion. The first substitution is generally the fastest, with subsequent substitutions becoming progressively more difficult due to increasing steric hindrance. researchgate.netlibretexts.org This method allows for the synthesis of novel monosubstituted hexapyrrolylbenzene derivatives, where one substituent from the initial pentafluorophenylpyrrole precursor remains on the central benzene (B151609) ring, surrounded by five newly introduced pyrrole groups. researchgate.net
Steric Hindrance Effects on Reaction Yields and Regioselectivity
Steric hindrance plays a critical role in the synthesis of hexapyrrolylbenzene derivatives via SNAr. researchgate.netpsu.edu As multiple bulky pyrrole groups are attached to the central benzene ring, the remaining fluorine atoms become increasingly shielded from the incoming nucleophile. libretexts.org This steric crowding significantly slows down the rate of subsequent substitution reactions. libretexts.orgnih.gov
Optimization of Synthetic Conditions
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent is critical for optimizing the rate and selectivity of the SNAr reactions used to synthesize this compound derivatives. These reactions, particularly the formation of hexapyrrolylbenzenes, typically involve an ionic nucleophile (the pyrrolide anion) reacting with a neutral electrophile (the polyfluorinated benzene ring). researchgate.net
Polar aprotic solvents, such as dimethylformamide (DMF), are highly effective for these reactions. researchgate.net This is because they can dissolve the ionic nucleophile while not solvating the anion as strongly as protic solvents would. nih.govlibretexts.org In polar protic solvents (e.g., water, alcohols), the nucleophile would be heavily solvated through hydrogen bonding, which stabilizes it and increases the activation energy required for it to attack the electrophile, thus slowing the reaction rate. libretexts.orgyoutube.com
In contrast, polar aprotic solvents like DMF solvate the cation (e.g., Na⁺) more effectively than the anion. This leaves the pyrrolide anion relatively "bare" and highly reactive, leading to a significant increase in the reaction rate. nih.gov The use of dry DMF is specified for the synthesis of hexapyrrolylbenzene derivatives to prevent the protonation of the highly basic pyrrolide anion by water, which would render it non-nucleophilic. researchgate.net
Catalyst Systems and Reaction Temperature Control
The synthesis of this compound and its derivatives is significantly influenced by the choice of catalyst and the precise control of reaction temperature. These factors are pivotal in determining reaction efficiency, product yield, and selectivity. Research has explored various catalytic systems, including palladium and copper-based catalysts for N-arylation, as well as Lewis acids for subsequent functionalization reactions.
Palladium-Catalyzed N-Arylation
Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be effective for the direct arylation of pyrrole derivatives. beilstein-journals.orgnih.gov These catalytic systems offer an advantage as they can be air-stable, unlike some phosphine-based catalysts. beilstein-journals.orgnih.gov For the coupling of pyrrole derivatives with electron-deficient aryl chlorides, new Pd-NHC complexes have been successfully employed at a low catalyst loading of just 1 mol %. beilstein-journals.orgnih.gov The steric bulk of the NHC ligand is a critical factor, with more congested carbenes leading to improved results in the Pd-catalyzed direct arylation of pyrroles. beilstein-journals.orgnih.gov
In the context of direct C2-arylation of N-acyl pyrroles with aryl halides, the catalyst system of Pd(PPh₃)₄ in combination with Ag₂CO₃ under air has been utilized, providing a straightforward method for preparing valuable arylated pyrroles. rsc.org Furthermore, the direct arylation of perfluorobenzenes with various aryl halides can be achieved in high yields using commercially available and air-stable palladium catalyst precursors. nih.gov Computational studies suggest that the C-H bond cleavage in these reactions proceeds through a concerted mechanism involving a carbonate or bromide ligand. nih.gov
Copper-Catalyzed N-Arylation
Copper-based catalysts represent an economical and less toxic alternative for the N-arylation of pyrroles. rsc.org Transition metal-based catalyst systems, with a significant focus on copper, facilitate milder reaction conditions and can afford excellent yields of N-aryl pyrroles. rsc.org These methods are a cornerstone in the synthesis of N-arylated pyrroles, which are important intermediates for many biologically active compounds. rsc.org
Catalysis in the Synthesis of Derivatives
The synthesis of derivatives of this compound often employs different catalytic strategies and temperature protocols. For instance, Friedel-Crafts type acylation reactions to produce substituted pyrroles utilize Lewis acids.
A notable example is the Vilsmeier-Haack-Arnold (VHA) reaction for the formylation of 1-pentafluorophenyl-1H-pyrrole. While the reaction can proceed at 80°C for 8 hours, a modified approach has demonstrated that lowering the temperature to 25°C and extending the reaction time to 24 hours can increase the yield of the monoformylated product to 90% and simplify its isolation. researchgate.net
For the synthesis of acetylated derivatives, a mixture of 1-pentafluorophenyl-1H-pyrrole and an appropriate anhydride is heated in the presence of a catalytic amount of Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O). researchgate.netnih.govmdpi.com The precise control of temperature is crucial for the successful outcome of these electrophilic substitution reactions.
The following tables summarize the catalyst systems and reaction temperatures for the synthesis of various derivatives.
Table 1: Catalyst and Temperature Data for the Synthesis of this compound Derivatives
| Product | Reagents | Catalyst | Temperature (°C) | Duration (h) | Yield (%) |
| 1-(1-Pentafluorophenyl-1H-pyrrole-3-yl)-propan-1-one | 1-Pentafluorophenyl-1H-pyrrole, 1,2-dichloroethane | Not specified | 80 | 7 | Not specified |
| 1-(1-Pentafluorophenyl-1H-pyrrole-2-yl)-ethanone | 1-Pentafluorophenyl-1H-pyrrole, Acetic anhydride | Mg(ClO₄)₂·2H₂O | 80 | 4 | 70 |
| 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde | 1-Pentafluorophenyl-1H-pyrrole | VHA Protocol | 80 | 8 | Not specified |
| 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde (Modified) | 1-Pentafluorophenyl-1H-pyrrole | VHA Protocol | 25 | 24 | 90 |
Data sourced from references researchgate.netnih.govmdpi.com.
Table 2: Palladium-Catalyzed Direct Arylation of Pyrrole Derivatives
| Pyrrole Substrate | Aryl Halide | Catalyst System | Catalyst Loading (mol %) | Temperature (°C) |
| Pyrrole derivatives | Electron-deficient aryl chlorides | Pd-NHC complexes | 1 | 60-110 |
| N-acyl pyrroles | Aryl halides | Pd(PPh₃)₄ / Ag₂CO₃ | Not specified | Not specified |
Data sourced from references beilstein-journals.orgnih.govrsc.org.
Reactivity Profiles and Mechanistic Investigations of 1h Pyrrol 1 Yl Pentafluorobenzene
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring in (1H-Pyrrol-1-yl)pentafluorobenzene is susceptible to electrophilic attack due to its electron-rich nature. The pentafluorophenyl group, being strongly electron-withdrawing, influences the regioselectivity of these reactions.
Vilsmeyer-Haack Formylation Studies
The Vilsmeyer-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comjk-sci.comwikipedia.org In the case of this compound, formylation occurs selectively at the 2-position of the pyrrole ring. This reaction is typically carried out using a Vilsmeier reagent, which is formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.orgnih.gov The resulting product is 1-(pentafluorophenyl)-1H-pyrrole-2-carbaldehyde. nih.gov
Research has shown that this formylation reaction proceeds with high yield, demonstrating the efficiency of this method for introducing a formyl group onto the pyrrole ring of this specific substrate. nih.gov
Table 1: Vilsmeyer-Haack Formylation of this compound
| Reactant | Reagents | Product | Yield | Reference |
| This compound | POCl₃, DMF | 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | 93% | nih.gov |
This table summarizes the typical conditions and outcome of the Vilsmeyer-Haack formylation.
Acylation Reactions with Anhydrides
Similar to formylation, acylation reactions on this compound also demonstrate a preference for substitution at the 2-position of the pyrrole ring. nih.gov When treated with acetic anhydride (B1165640) or propionic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), the corresponding 2-acylpyrroles are formed in good yields. nih.gov These reactions highlight a consistent pattern of regioselectivity in the electrophilic substitution of this compound. nih.gov
Table 2: Acylation of this compound
| Acylating Agent | Product | Yield | Reference |
| Acetic Anhydride | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | 81% | nih.gov |
| Propionic Anhydride | 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one | 72% | nih.gov |
This table presents the results of acylation reactions using different anhydrides.
Regioselectivity in Electrophilic Substitutions (2- vs. 3-Substituted Products)
The observed regioselectivity in the electrophilic substitution of this compound, favoring the 2-position, is a common feature for pyrrole derivatives. aklectures.comyoutube.com This preference can be attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during attack at the 2-position compared to the 3-position. aklectures.comyoutube.comlibretexts.org The intermediate for 2-substitution allows for more extensive delocalization of the positive charge, involving the nitrogen atom, which results in a lower activation energy for this pathway. aklectures.comyoutube.comlibretexts.org The electron-withdrawing nature of the N-pentafluorophenyl group deactivates the pyrrole ring towards electrophilic attack compared to N-alkyl or N-aryl pyrroles, yet the inherent preference for 2-substitution remains dominant. nih.gov
Acid-Mediated Rearrangements of Substituted Derivatives
A noteworthy aspect of the chemistry of 2-acyl-(1H-pyrrol-1-yl)pentafluorobenzenes is their ability to undergo rearrangement to the corresponding 3-acyl isomers under acidic conditions. nih.gov
Trifluoromethanesulfonic Acid-Mediated Isomerization of 2-Acylpyrroles to 3-Acylpyrroles
Treatment of 2-acyl-1-(pentafluorophenyl)pyrroles with a strong acid, specifically trifluoromethanesulfonic acid (CF₃SO₃H), induces a selective and high-yielding rearrangement to the 3-acyl isomers. nih.govresearchgate.net This isomerization process provides a valuable synthetic route to 3-substituted pyrrole derivatives, which are not directly accessible through electrophilic substitution. nih.gov The reaction is typically carried out by refluxing the 2-acylpyrrole in a solvent like dichloroethane with trifluoromethanesulfonic acid. researchgate.net This rearrangement is a general phenomenon for 2-acylpyrroles and offers a strategic approach to functionalize the 3-position of the pyrrole ring. nih.govdntb.gov.ua
Table 3: Acid-Mediated Isomerization of 2-Acyl-1-(pentafluorophenyl)pyrroles
| Starting Material (2-Acylpyrrole) | Product (3-Acylpyrrole) | Yield | Reference |
| 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | 1-(Pentafluorophenyl)-1H-pyrrole-3-carbaldehyde | Nearly Quantitative | researchgate.net |
| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone | 1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)ethanone | Nearly Quantitative | researchgate.net |
| 1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one | 1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)propan-1-one | Nearly Quantitative | researchgate.net |
This table illustrates the efficient conversion of 2-acylpyrroles to their 3-acyl isomers.
Nucleophilic Aromatic Substitution (SNAr) on the Pentafluorophenyl Group
The pentafluorophenyl group attached to the pyrrole nitrogen is highly electron-deficient due to the presence of five fluorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.comlibretexts.org This reactivity provides a powerful tool for further functionalization of the molecule. The para-fluorine atom is particularly prone to substitution by a variety of nucleophiles. nih.govscispace.comresearchgate.net This regiospecificity is a well-established characteristic of pentafluorophenyl groups in SNAr reactions. nih.govresearchgate.net
This reaction has been utilized in the synthesis of more complex structures, such as multifunctionalized porphyrinoids. nih.govscispace.comresearchgate.net For instance, the precursor 5-(pentafluorophenyl)-dipyrrane can be modified with amines or alcohols via SNAr at the para-fluorine position before its condensation to form porphyrins or other related macrocycles. nih.govscispace.comresearchgate.net This strategy allows for the introduction of various functional groups to tune the properties of the final molecules for applications in areas like photodynamic therapy. nih.gov
Role of the Pentafluorophenyl Group in SNAr Reactivity
The pentafluorophenyl group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring to which it is attached. Its role in nucleophilic aromatic substitution (SNAr) reactions is primarily that of an activating group. The high electronegativity of the five fluorine atoms inductively withdraws electron density from the benzene (B151609) ring, rendering it electron-deficient and highly susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is a key feature of SNAr mechanisms, where the rate-determining step is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net
The "element effect" in SNAr reactions, where fluorine is often the best leaving group despite the strength of the C-F bond, is well-documented. nih.gov This is because the bond-breaking step is not rate-limiting. The high electronegativity of fluorine activates the ring towards the initial, slower nucleophilic attack more effectively than other halogens. masterorganicchemistry.com Computational and experimental studies have confirmed that the pentafluorophenyl group can significantly increase the acidity of adjacent protons, further highlighting its strong activating nature. nottingham.edu.cn This enhanced reactivity allows for facile substitution reactions under relatively mild conditions, making the pentafluorophenyl group a valuable component in the synthesis of complex aromatic compounds. mdpi.comnih.gov
Multiple Nucleophilic Substitution Reactions
The highly activated nature of the pentafluorophenyl ring allows for not just a single, but multiple nucleophilic substitution events. The regioselectivity and extent of these subsequent substitutions are dictated by factors such as the reaction conditions, the nature of the nucleophile, and the stoichiometry of the reactants. rsc.org
Following the initial, most favorable substitution at the para-position, the remaining fluorine atoms, particularly those at the ortho-positions (C-2 and C-6), are still susceptible to nucleophilic attack. Studies on analogous compounds like pentafluoropyridine (B1199360) have demonstrated that while the first substitution occurs selectively at the C-4 position under mild conditions, harsher conditions or an excess of the nucleophile can lead to disubstitution and even trisubstitution at the C-2 and C-6 positions. rsc.org
For this compound, a similar pattern is expected. The first substitution product, a 4-substituted-2,3,5,6-tetrafluoro-1-(1H-pyrrol-1-yl)benzene, is less reactive than the starting material because the incoming nucleophile is typically less electron-withdrawing than the fluorine it replaces. However, under forcing conditions (e.g., higher temperatures, stronger bases), further substitution at the ortho positions can be achieved. This sequential reactivity provides a pathway to complex, highly substituted aromatic structures. The ability to control the degree of substitution by tuning reaction parameters is a significant advantage in synthetic chemistry, allowing for the creation of a diverse range of functionalized molecules from a single precursor. nih.govrsc.org
Table 1: Regioselectivity in Nucleophilic Substitution of Pentafluoroaromatics This table summarizes typical regioselectivity observed in SNAr reactions of pentafluorinated aromatic compounds, which is applicable to this compound.
| Substitution Event | Position of Attack | Typical Conditions | Resulting Product Structure |
|---|---|---|---|
| First Substitution | C-4 (para) | Mild (e.g., K₂CO₃, moderate temp.) | Monosubstituted at the para-position |
| Second Substitution | C-2 and/or C-6 (ortho) | Harsher (e.g., reflux, excess nucleophile) | Di- or Tri-substituted at ortho/para positions |
Other Significant Reaction Pathways
Oxidation Reactions
The pyrrole moiety within this compound is susceptible to oxidation. The oxidation of N-substituted pyrroles is a well-established process, often leading to the formation of conductive polymers. crimsonpublishers.com Through electrochemical oxidation, the pyrrole rings can couple to form polypyrrole chains. The monomer is oxidized at an anodic potential, and the resulting polymer deposits on the electrode surface. crimsonpublishers.com
However, the stability of the resulting polymer is limited by the applied potential. At higher potentials, irreversible overoxidation can occur. crimsonpublishers.com This process modifies the polymer structure, often leading to a loss of conjugation and, consequently, a loss of conductivity and electrochemical activity. crimsonpublishers.com
Beyond electropolymerization, the pyrrole ring can participate in other types of oxidative reactions. For instance, copper-catalyzed oxidative cyclization reactions have been reported for derivatives like 2-(1H-pyrrol-1-yl)anilines, where radical species are involved in a cascade reaction to form new fused ring systems. rsc.org This indicates that under specific catalytic conditions, the pyrrole ring in this compound could potentially undergo intramolecular or intermolecular oxidative coupling reactions.
Cycloaddition Reactions Involving Pyrrole Moieties
The pyrrole ring, despite its aromatic character, can function as a diene in cycloaddition reactions, providing a powerful tool for the synthesis of complex, three-dimensional structures. One of the notable pathways is the Diels-Alder reaction. d-nb.infonih.gov N-arylpyrroles, including structures analogous to this compound, have been shown to undergo [4+2] cycloaddition with dienophiles like benzynes. d-nb.infobeilstein-journals.org These reactions, often initiated using diaryliodonium salts as benzyne (B1209423) precursors, lead to the formation of bridged-ring amines in moderate to excellent yields. d-nb.infonih.gov Interestingly, the electronic properties of the substituents on the N-aryl ring appear to have only a minor influence on the efficiency of these Diels-Alder reactions. d-nb.info
Another important pathway is the [3+2] cycloaddition reaction, which is a key method for constructing five-membered heterocyclic rings. mdpi.com While not directly demonstrated for this compound itself, the general reactivity of the pyrrole core suggests its potential to react with various 1,3-dipoles. For example, the cycloaddition of azomethine ylides with olefins is a common route to pyrrolidine (B122466) derivatives, which can subsequently be aromatized to pyrroles through an oxidation step. acs.org This two-step sequence, involving a cycloaddition followed by oxidation, represents an effective strategy for elaborating the pyrrole core. acs.org
Table 2: Examples of Cycloaddition Reactions with N-Arylpyrroles This table provides examples of cycloaddition reactions that N-arylpyrroles, such as this compound, can undergo.
| Reaction Type | Reactants | Key Features | Product Class |
|---|---|---|---|
| [4+2] Diels-Alder | N-Arylpyrrole + Benzyne | Benzyne generated in situ from diaryliodonium salts. d-nb.infonih.gov | Bridged-ring amines |
| [3+2] Cycloaddition | N-Aryl-C-carbamoylnitrone + N-Arylitaconimide | Occurs via a non-polar, one-step mechanism. mdpi.com | Spiroheterocycles |
| [3+2] Cycloaddition | Azomethine ylide + Olefin | Followed by oxidation to transfer chirality. acs.org | Axially chiral 2-arylpyrroles |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of (1H-Pyrrol-1-yl)pentafluorobenzene in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound provides precise information about the protons on the pyrrole (B145914) ring. The spectrum displays two distinct signals, corresponding to the α- and β-protons of the pyrrole moiety. researchgate.netresearchgate.net The protons at the 2- and 5-positions (α-protons) appear as a triplet at approximately δ 6.78 ppm, while the protons at the 3- and 4-positions (β-protons) also present as a triplet around δ 6.41 ppm. researchgate.netresearchgate.net The triplet multiplicity arises from the coupling with the adjacent protons on the pyrrole ring.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| α-H (2,5) | 6.78 | Triplet (t) | 2.0 | researchgate.netresearchgate.net |
| β-H (3,4) | 6.41 | Triplet (t) | 2.1 | researchgate.netresearchgate.net |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, distinct signals are observed for the carbons of the pyrrole and the pentafluorophenyl rings. The pyrrole carbons appear at δ 122.4 (C-2, C-5) and δ 110.9 (C-3, C-4). researchgate.netresearchgate.net The pentafluorophenyl ring carbons are observed at δ 116.7 (C-1'), δ 136.5, δ 139.9, and δ 140.7, with the specific assignments for the fluorinated carbons being complex due to C-F coupling. researchgate.netresearchgate.net
| Carbon Position | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-2, C-5 (α-C) | 122.4 | researchgate.netresearchgate.net |
| C-3, C-4 (β-C) | 110.9 | researchgate.netresearchgate.net |
| C-1' | 116.7 | researchgate.netresearchgate.net |
| Pentafluorophenyl Carbons | 136.5, 139.9, 140.7 | researchgate.netresearchgate.net |
Given the pentafluorinated ring, ¹⁹F NMR spectroscopy is a crucial tool for characterization. It shows three distinct signals corresponding to the ortho, para, and meta fluorine atoms relative to the pyrrole substituent. The ortho-fluorines (F-2', F-6') appear as a doublet at approximately δ -145.3 ppm. researchgate.netresearchgate.net The para-fluorine (F-4') is observed as a triplet around δ -152.7 ppm, and the meta-fluorines (F-3', F-5') resonate as a triplet near δ -157.5 ppm. researchgate.netresearchgate.net The coupling constants provide information about the through-space and through-bond interactions between the fluorine nuclei.
| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| ortho-F (2',6') | -145.3 | Doublet (d) | 15.6 | researchgate.netresearchgate.net |
| para-F (4') | -152.7 | Triplet (t) | 23.1 | researchgate.netresearchgate.net |
| meta-F (3',5') | -157.5 | Triplet (t) | 20.3 | researchgate.netresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of this compound, C₁₀H₄F₅N. In chemical ionization (CI) mode, the protonated molecular ion (MH⁺) is observed at m/z 233, which corresponds to the calculated molecular weight. researchgate.netresearchgate.net This technique validates the elemental composition of the synthesized compound. Analysis of the fragmentation pattern under different ionization conditions can further provide structural information by identifying stable fragments formed through the cleavage of specific bonds.
| Technique | Ion | Observed m/z | Formula | Reference |
|---|---|---|---|---|
| HRMS (CI) | [M+H]⁺ | 233 | C₁₀H₅F₅N⁺ | researchgate.netresearchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific experimental IR and UV-Vis spectra for this compound are not widely documented in the surveyed literature, the expected absorptions can be inferred from its constituent functional groups.
The IR spectrum would be characterized by vibrations of the pyrrole and pentafluorophenyl rings. Key expected bands include C-H stretching vibrations from the pyrrole ring, C=C stretching from both aromatic rings, and C-N stretching vibrations. researchgate.net A prominent and complex pattern of strong absorptions is expected in the 1000-1300 cm⁻¹ region, which is characteristic of C-F stretching modes of the pentafluorophenyl group.
The UV-Vis spectrum is expected to show absorptions corresponding to π-π* electronic transitions within the aromatic pyrrole and pentafluorophenyl systems. The spectrum of pyrrole itself shows absorption bands around 250-290 nm. researchgate.net The highly fluorinated benzene (B151609) ring is also a chromophore. The conjugation between the two rings through the nitrogen atom would likely result in a spectrum that reflects the electronic structure of the combined system, with potential shifts in the absorption maxima compared to the individual parent compounds.
X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structures
As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. This technique would provide definitive proof of the solid-state conformation, including the dihedral angle between the pyrrole and pentafluorophenyl rings, as well as precise bond lengths and angles. Furthermore, XRD analysis would reveal the supramolecular assembly, identifying any intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds that dictate the crystal packing. Studies on other N-aryl pyrroles often reveal complex packing motifs influenced by these weak interactions. nih.gov
Thermal Analysis Techniques for Stability Assessment (e.g., TGA)
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by measuring changes in mass as a function of temperature. For organofluorine compounds, TGA can provide insights into their decomposition pathways and the influence of fluorine substitution on thermal resilience. The strong carbon-fluorine bond, the strongest single bond in organic chemistry, generally imparts high thermal stability to fluorinated compounds.
In analogous fluorinated materials, such as fluorinated graphene, TGA has demonstrated that thermal stability can be enhanced with increased fluorine content due to the high bond energy of C-F bonds. rsc.org Theoretical and experimental studies on fluorinated graphene have confirmed its thermal properties, showing that fluorine atoms are released as gas during thermal decomposition. nih.gov A detailed TGA analysis of this compound would be invaluable for understanding its thermal limits and potential applications in materials science where thermal resistance is critical.
Without specific experimental data, a hypothetical TGA curve would be expected to show a stable baseline up to a high temperature, followed by a sharp or multi-step mass loss corresponding to the decomposition of the molecule. The initial decomposition might involve the pyrrole ring, followed by the more stable pentafluorinated benzene ring.
Microscopic Techniques for Morphological Characterization (e.g., TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and nanostructure of materials. In the context of crystalline organic compounds, TEM can reveal details about crystal packing, defects, and morphology at the nanoscale.
As with thermal analysis data, specific TEM studies focused on the morphological characterization of this compound are not described in the available research. The compound is a crystalline solid, and its synthesis has been reported, yielding colorless crystals. nih.govresearchgate.net The crystal structure and morphology would be influenced by the intermolecular interactions, including the notable face-to-face stacking interactions often observed between phenyl and pentafluorophenyl groups. nih.gov
Research on other complex molecules containing pentafluorophenyl groups has utilized crystallographic techniques to reveal extensive intermolecular interactions, such as fluorine–fluorine interactions and hydrogen bonding, which dictate the packing structure. acs.org While not a direct morphological analysis via TEM, these crystallographic studies provide foundational knowledge of how such molecules arrange themselves in the solid state. A TEM analysis of this compound could provide visual confirmation of these packing motifs and offer insights into the crystalline domains and any nanoscale morphological features.
Theoretical and Computational Investigations of 1h Pyrrol 1 Yl Pentafluorobenzene Systems
Electronic Structure and Molecular Orbital Theory Studies
The electronic structure of (1H-Pyrrol-1-yl)pentafluorobenzene is a composite of two distinct aromatic systems: the electron-rich pyrrole (B145914) ring and the electron-deficient pentafluorobenzene (B134492) ring. Molecular orbital (MO) theory provides a framework for understanding the bonding and electronic properties that arise from this combination. lumenlearning.comyoutube.comyoutube.com
In the pyrrole component, the nitrogen atom is sp²-hybridized. lumenlearning.comlibretexts.org Its lone pair of electrons occupies a p-orbital, contributing to the aromatic system and creating a six-π-electron cloud delocalized over the five-membered ring. lumenlearning.comlibretexts.org This participation of the nitrogen lone pair makes the pyrrole ring electron-rich and a good π-donor.
Conversely, the pentafluorobenzene ring is rendered significantly electron-poor by the five highly electronegative fluorine atoms. These atoms withdraw electron density from the benzene (B151609) ring, which is a key factor in its interaction with other molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of complex molecules like this compound. lumenlearning.com
DFT and its time-dependent extension (TD-DFT) are instrumental in predicting the photophysical properties of aromatic and heterocyclic compounds. researchgate.net For this compound, these calculations can predict key parameters such as optical absorption and fluorescence emission energies. researchgate.net The calculations would likely confirm that the lowest energy electronic transition is a charge-transfer (CT) transition, from the HOMO on the pyrrole ring to the LUMO on the pentafluorophenyl ring. The solvatochromic effects, which are the changes in absorption or emission spectra with solvent polarity, can also be modeled, providing insight into the change in dipole moment between the ground and excited states. researchgate.net
Table 1: Predicted Photophysical Properties via DFT/TD-DFT This table illustrates the types of photophysical data that can be obtained from DFT calculations for aromatic compounds.
| Property | Description | Predicted Characteristic for this compound |
| Absorption Maximum (λ_max) | The wavelength at which the molecule absorbs the most light. | Predicted to be a charge-transfer band from the pyrrole to the pentafluorophenyl ring. |
| Emission Maximum (λ_em) | The wavelength at which the molecule emits the most light (fluorescence). | Expected to show a significant Stokes shift, characteristic of molecules with excited-state geometry changes. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Predicted to be sensitive to solvent polarity and temperature. |
| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Influenced by the rate of non-radiative decay processes. |
DFT calculations are crucial for mapping out potential energy surfaces for chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. scispace.com For a molecule like this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on the electron-rich pyrrole ring. The calculations can determine the activation energies for different pathways, predict the regioselectivity of the reaction, and provide detailed geometries of the transition state structures. By comparing the energies of intermediates and transition states, the most favorable reaction pathway can be identified. scispace.com
Modeling of Non-Covalent Interactions
Non-covalent interactions are paramount in determining the supramolecular chemistry and condensed-phase behavior of molecules. scispace.com The unique electronic nature of this compound makes it a candidate for several important non-covalent interactions.
The pentafluorophenyl group, being highly electron-deficient, possesses a positive electrostatic potential above the center of the ring. rsc.org This makes it an excellent candidate for engaging in anion-π interactions, where an anion is attracted to the face of the π-system. chem8.orgrsc.orgnih.gov Computational modeling can quantify the strength of these interactions with various anions. The interaction energy is dominated by electrostatic effects, but induction and dispersion also contribute. chem8.org Theoretical studies have shown that the strength of anion-π interactions correlates well with the electrostatic potential of the aromatic ring. chem8.org
Table 2: Characteristics of Anion-π Interactions This table summarizes the key features of anion-π interactions relevant to the pentafluorobenzene unit.
| Feature | Description | Relevance to Pentafluorophenyl Unit |
| Driving Force | Primarily the electrostatic attraction between a negative ion and a region of positive electrostatic potential on an aromatic ring. chem8.org | The five fluorine atoms create a strong positive quadrupole moment, making this interaction favorable. chem8.org |
| Geometry | The anion is typically located directly above the centroid of the electron-deficient ring. chem8.org | Calculations would predict the optimal distance and position of an anion relative to the C₆F₅ ring. |
| Interaction Energy | Can be substantial, in some cases exceeding 80 kcal/mol for charged rings, and is influenced by the anion and the aromatic system. chem8.org | The interaction energy for the neutral pentafluorophenyl ring would be significant, though less than for cationic systems. |
| Biological Relevance | Increasingly recognized as important in protein structure, molecular recognition, and enzymatic catalysis. rsc.orgnih.gov | The ability to form these interactions suggests potential applications in designing receptors for anions. |
The interaction between an electron-deficient pentafluorophenyl ring and an electron-rich phenyl ring (a model for the pyrrole ring) is a classic example of a polar-π or quadrupole-quadrupole interaction. nih.gov Unlike stacking between two identical benzene rings, which is dominated by dispersion forces, phenyl-pentafluorophenyl stacking is significantly enhanced by favorable electrostatic interactions between the negative quadrupole moment of the phenyl ring and the positive quadrupole moment of the pentafluorophenyl ring. nih.govresearchgate.net
Computational studies on model systems have quantified these interactions. For instance, the binding energy of substituted benzene dimers is stronger than that of the benzene dimer itself, with both electrostatic and dispersion forces contributing to the increased attraction. researchgate.net The face-to-face, or sandwich, configuration is a key geometry for these interactions. nih.govresearchgate.net In the context of this compound, this type of interaction could dictate crystal packing or self-assembly in solution, either through intermolecular stacking with other aromatic molecules or through intramolecular folding if a flexible linker were present.
Table 3: Comparison of Stacking Interaction Energies in Benzene Dimers This table, based on data for related systems, illustrates how substituents dramatically affect stacking energies. The interaction in a pyrrole-pentafluorophenyl system is expected to be strong due to the large electronic disparity.
| Interacting Pair | Interaction Energy (kcal/mol) | Primary Contributing Forces |
| Benzene-Benzene | -3.47 scispace.com | Dispersion |
| Pyridine-Pyridine | -4.53 scispace.com | Dispersion, Electrostatics |
| Pyrrole-Pyrrole | -5.38 scispace.com | Dispersion, Electrostatics, Polarization |
| Benzene-Pentafluorobenzene | Stronger than benzene dimer | Dispersion, Enhanced Electrostatics nih.govresearchgate.net |
Computational Approaches to Structure-Property Relationships
Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its macroscopic properties. In the case of this compound, theoretical and computational investigations are instrumental in elucidating its electronic characteristics, conformational preferences, and the underlying factors that govern its reactivity and potential applications in materials science. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecule's behavior at the atomic level.
Furthermore, computational models are used to explore the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation, which is a key consideration for applications in optoelectronics.
The distribution of electron density within the molecule can also be visualized through molecular electrostatic potential (MEP) maps generated from computational data. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. For this compound, the electron-rich pyrrole ring and the electron-deficient pentafluorobenzene ring create a distinct electronic landscape that can be rationalized and predicted using these computational tools.
The following tables present hypothetical data from a representative DFT study on this compound, calculated at the B3LYP/6-311G(d,p) level of theory, to illustrate the type of information gleaned from such investigations.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N (Pyrrole-Pentafluorobenzene) | 1.425 |
| C-F (average) | 1.348 |
| C-C (Pentafluorobenzene, average) | 1.390 |
| C-N (Pyrrole, average) | 1.380 |
| C-C (Pyrrole, average) | 1.395 |
| Bond Angles (degrees) | |
| C-N-C (Pyrrole) | 108.5 |
| C-C-F (average) | 119.8 |
| Dihedral Angle (degrees) | |
| Pyrrole-Pentafluorobenzene | 45.2 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
These computational approaches, by providing detailed insights into the structural and electronic properties of this compound, are invaluable for rationalizing its observed chemical behavior and for the predictive design of new materials with tailored functionalities.
Applications in Materials Science and Advanced Functional Materials
Precursors for Oligo- and Polypyrrole Derivatives
The compound is a key precursor for new oligo- and polypyrrole derivatives intended for applications in optoelectronics. semanticscholar.org Pyrrole (B145914) and its substituted variants are fundamental starting materials for a range of important materials, including conducting polymers. semanticscholar.org The preparation of derivatives from 1-pentafluorophenyl-1H-pyrrole is a straightforward and efficient process, yielding precursors for materials with desirable optoelectronic characteristics. semanticscholar.org
Polypyrrole (PPy) is a prominent conducting polymer, typically synthesized through the oxidative polymerization of the pyrrole monomer. universiteitleiden.nl This process can be achieved through chemical methods, often using an oxidizing agent like FeCl₃, or through electrochemical synthesis. researchgate.netlookchem.com Electrochemical polymerization is often preferred for research as it allows for precise control over the thickness, location, and properties of the resulting polymer film. researchgate.net
The fundamental mechanism of electropolymerization involves the one-electron oxidation of the monomer to form a cation radical. researchgate.net These radicals then couple to form dimers, which are more easily oxidized than the monomer, leading to preferential chain growth. researchgate.net The resulting polymer has a conjugated structure of alternating carbon-carbon double bonds, which is essential for its electronic properties. researchgate.net The conductivity of polypyrrole is achieved through doping, an oxidation process that creates mobile charge carriers (polarons and bipolarons) along the polymer backbone. universiteitleiden.nlresearchgate.net By using (1H-Pyrrol-1-yl)pentafluorobenzene as a monomer or comonomer, chemists can introduce specific functionalities into the resulting polymer, influencing its final properties.
Table 1: Comparison of Polypyrrole Synthesis Methods
| Synthesis Method | Description | Advantages | Typical Oxidants/Conditions |
| Chemical Polymerization | Monomer is mixed with a chemical oxidizing agent in solution. | Suitable for producing large quantities of polymer powder. | Ferric chloride (FeCl₃), Ammonium persulfate. lookchem.com |
| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential. | High control over film thickness, purity, and properties; allows for direct doping. researchgate.net | Anodic oxidation on platinum or other conductive substrates. researchgate.net |
A significant challenge and opportunity in the field of conjugated polymers is the precise control over molecular architecture to fine-tune electronic functionalities. semanticscholar.org The pentafluorophenyl group attached to the pyrrole nitrogen in this compound plays a crucial role in this regard. This group is known to promote face-to-face π-stacking interactions between the electron-deficient pentafluorophenyl ring and electron-rich aromatic systems. semanticscholar.org
This non-covalent interaction acts as a "supramolecular synthon," a tool that can be used to direct the self-assembly of molecules into well-defined, crystalline arrangements. semanticscholar.org By incorporating this monomer into a polymer chain, researchers can influence the polymer's packing in the solid state, which directly impacts charge transport and other electronic properties. This allows for the design of well-organized, self-assembled structures and materials with tailored functionalities. semanticscholar.org
This compound and its derivatives are valuable as electropolymerizable monomers. The pyrrole moiety provides the necessary functionality for oxidative polymerization, as seen in the synthesis of standard polypyrrole. researchgate.net Research has shown that attaching various functional groups to the pyrrole ring can yield monomers that can be electropolymerized to create functional thin films. For instance, pyrrole-substituted phthalocyanines have been successfully electropolymerized to form stable, electrochromic films up to 5 µm thick. nih.gov These films demonstrate that the pyrrole unit can effectively drive polymerization while the attached functional group (in this case, phthalocyanine) imparts specific properties like color change and conductivity to the final polymer. nih.gov This principle extends to this compound, where the pentafluorophenyl group is incorporated into the polymer, influencing its electronic behavior and solid-state structure.
Building Blocks for Extended π-Conjugated Systems
Beyond linear polymers, this compound is a building block for larger, discrete molecules with extended π-conjugation, which are of interest for their unique optical and electronic properties.
The compound can be envisioned as a key component in the synthesis of propeller-shaped hexasubstituted benzenes, such as hexa(1H-pyrrol-1-yl)benzene. rsc.org These molecules, where six pyrrole rings are attached to a central benzene (B151609) core, possess a non-planar, propeller-like geometry due to steric hindrance, which prevents the free rotation of the substituents. mdpi.com
The synthesis of such highly substituted benzenes is often achieved through multi-fold cross-coupling reactions starting from a hexahalogenated benzene, such as hexabromobenzene (B166198) or hexafluorobenzene (B1203771). semanticscholar.org For example, hexa(quinolin-3-yl)benzene has been synthesized via a cobalt-catalyzed cyclotrimerization. mdpi.com A plausible route to hexa(1H-pyrrol-1-yl)benzene would involve the nucleophilic substitution of hexafluorobenzene with the pyrrole anion. The resulting propeller-shaped molecules are of significant interest for their chiroptical and electronic properties, which are influenced by the helical arrangement of the substituents. researchgate.netmdpi.com These unique structures are investigated for applications in advanced optoelectronic materials.
Table 2: Examples of Propeller-Shaped Hexasubstituted Benzenes
| Compound Name | Central Core | Substituents | Key Synthetic Method | Potential Application Areas |
| Hexakis(4-pyridylethynyl)benzene | Benzene | 4-Ethynylpyridine | Six-fold Sonogashira coupling from hexabromobenzene. semanticscholar.org | Carbon-rich materials, nonlinear optics. |
| Hexa(quinolin-3-yl)benzene | Benzene | Quinoline | Cobalt-catalyzed [2+2+2] cyclotrimerization. mdpi.com | Cationic materials, molecular electronics. |
| Hexa(1H-pyrrol-1-yl)benzene | Benzene | 1H-Pyrrole | Plausibly via nucleophilic substitution on hexahalobenzene. rsc.org | Optoelectronics, charge-transport materials. |
The functionalization of carbon nanotubes (CNTs) is critical for improving their solubility and processability, enabling their integration into functional composites and devices. Pyrrole derivatives are used to modify CNTs, creating advanced hybrid materials. For example, pyridine-pyrrole-modified multi-walled carbon nanotubes (MWCNTs) have been synthesized through 1,3-dipolar cycloaddition reactions. In these reactions, the CNT acts as a reactive component, and the pyrrole-containing molecule is covalently attached to its surface.
This functionalization alters the electronic properties of the nanotubes, as observed by shifts in their UV-VIS absorption spectra. The introduction of pyrrole and other nitrogen-containing heterocycles can enhance the interaction of CNTs with other materials or biological systems. While not directly using this compound, these studies demonstrate the utility of the pyrrole ring as a versatile anchor for modifying the surface of carbon nanomaterials, a strategy that could be adapted using the title compound to impart fluorinated characteristics to the CNTs.
Design of Supramolecular Synthons and Assemblies
This compound serves as a key building block, or supramolecular synthon, in the design of complex molecular architectures. The pentafluorophenyl group is particularly noteworthy for its ability to engage in face-to-face stacking interactions with non-fluorinated phenyl groups. nih.gov This common non-covalent interaction is a powerful tool in crystal engineering, enabling the design of molecules with a high propensity to pack in specific, predetermined crystalline arrangements. nih.gov The presence of this synthon allows for a degree of control over the solid-state structure of materials, which is crucial for tailoring their electronic and photophysical properties.
The strategic incorporation of the 1-pentafluorophenyl-1H-pyrrole unit into larger molecules is instrumental in directing their crystalline arrangements. The strong, non-covalent interactions involving the pentafluorophenyl group, such as π-π stacking, guide the self-assembly of molecules in the solid state. This directed assembly is fundamental to the field of crystal engineering, which seeks to design and synthesize crystalline solids with desired functionalities. nih.gov By leveraging these predictable intermolecular forces, chemists can construct well-ordered, self-assembled structures. researchgate.net The ability to control the packing of molecules is a critical factor in the development of new materials with optimized properties, such as enhanced conductivity in organic polymers or specific optical responses. nih.govresearchgate.net
Role as a Valuable Intermediate in Advanced Synthetic Chemistry
Beyond its role in supramolecular chemistry, this compound is a valuable and versatile intermediate in the synthesis of more complex, functionalized pyrrole derivatives. nih.gov The compound itself is a stable, colorless crystalline solid that can be readily purified through steam distillation or vacuum sublimation. nih.gov Its utility as a precursor is demonstrated through various electrophilic substitution reactions.
Research has shown that reactions such as Vilsmeyer-Haack formylation and acylation with aliphatic acid anhydrides proceed in very good yields, primarily leading to substitution at the 2-position of the pyrrole ring. nih.gov These 2-substituted products can then be selectively and efficiently converted into their 3-substituted isomers by treatment with trifluoromethanesulfonic acid. nih.govresearchgate.net This acid-mediated rearrangement provides a general and effective method for the synthesis of 3-acylpyrroles, which are important building blocks for a variety of advanced materials. nih.gov
The straightforward and efficient preparation of these new 1-pentafluorophenyl-1H-pyrrole derivatives makes them important precursors for the synthesis of novel oligo- and polypyrrole derivatives with tailored optoelectronic properties. researchgate.netresearchgate.net The objective of this synthetic strategy is the production of well-defined polypyrroles that incorporate electroactive functionalities, potentially leading to self-compensated materials and highly organized self-assembled structures. researchgate.net
Interactive Data Tables
Table 1: Electrophilic Substitution Reactions of this compound
| Reactant | Reagent | Product | Yield (%) |
| This compound | Vilsmeier-Haack Reagent | 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | 76 |
| This compound | Acetic Anhydride (B1165640) / Mg(ClO₄)₂·2H₂O | 1-(1-(Pentafluorophenyl)-1H-pyrrol-2-yl)ethan-1-one | - |
| This compound | Propionic Anhydride / Mg(ClO₄)₂·2H₂O | 1-(1-(Pentafluorophenyl)-1H-pyrrol-2-yl)propan-1-one | - |
Data sourced from Hrnčariková and Végh (2003). nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research on (1H-Pyrrol-1-yl)pentafluorobenzene has established it as a valuable N-substituted pyrrole (B145914) derivative. The primary synthesis route involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran (B146720), following a modified Clauson-Kass procedure. researchgate.net The presence of the strong electron-withdrawing pentafluorophenyl group significantly influences the reactivity of the pyrrole ring, yet it remains amenable to electrophilic substitution.
Key research findings have focused on its behavior in reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acetylation. researchgate.net These reactions predominantly yield 2-substituted products. researchgate.net A significant development in the chemistry of this compound is the acid-mediated rearrangement of these 2-acylpyrroles into their 3-acyl isomers. Treatment with trifluoromethanesulfonic acid can selectively and in high yield convert 2-substituted products into 3-substituted ones, providing a strategic route to less accessible 3-acylpyrroles. researchgate.net
The pentafluorophenyl group is noted for its role in promoting face-to-face π-stacking interactions, a key non-covalent force in designing molecules for specific crystalline arrangements. researchgate.net This positions this compound and its derivatives as important precursors and supramolecular synthons for creating new oligo- and polypyrrole materials with potential optoelectronic properties. researchgate.net
Table 1: Summary of Known Reactions and Applications
| Feature | Description | Reference |
|---|---|---|
| Primary Synthesis | Clauson-Kass type cyclization of pentafluoroaniline and 2,5-dimethoxytetrahydrofuran. | researchgate.net |
| Known Reactivity | Electrophilic substitution (formylation, acetylation) primarily at the C2 position of the pyrrole ring. | researchgate.net |
| Isomerization | Trifluoromethanesulfonic acid-mediated rearrangement of 2-acyl derivatives to 3-acyl derivatives. | researchgate.net |
| Key Structural Feature | Presence of a pentafluorophenyl group, which facilitates π-π stacking interactions. | researchgate.net |
| Primary Application | Precursor for conducting polymers and a supramolecular synthon for materials with optoelectronic properties. | researchgate.net |
Unexplored Reactivity and Synthetic Avenues
While foundational electrophilic substitutions have been explored, the full reactive potential of this compound is far from exhausted. Future research could profitably explore a wider range of electrophilic substitution reactions beyond acylation.
Furthermore, the application of modern synthetic methodologies could unlock novel derivatives. Transition metal-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, represent a significant unexplored avenue. mdpi.com Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could be used to introduce a variety of aryl, heteroaryl, amino, and alkynyl groups at specific positions on the pyrrole core, leveraging the bromo- or iodo-derivatives of the parent compound. mdpi.com
Another promising area is C-H activation. Direct functionalization of the C-H bonds of the pyrrole ring would offer a more atom-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials. nih.gov Given the unique electronic environment created by the pentafluorophenyl group, the regioselectivity of such C-H activation reactions would be of fundamental interest. Multicomponent reactions (MCRs) also offer an efficient pathway to build molecular complexity, and designing MCRs that incorporate the this compound scaffold could rapidly generate libraries of novel compounds. researchgate.net
Table 2: Potential Future Synthetic Explorations
| Synthetic Method | Potential Application to this compound | Relevant Precedent Context |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylation/heteroarylation of halogenated this compound to synthesize complex biaryl systems for OLEDs or sensors. | mdpi.com |
| Buchwald-Hartwig Amination | Introduction of substituted amine functionalities, creating derivatives for medicinal chemistry or as ligands. | mdpi.com |
| C-H Activation/Functionalization | Direct, atom-economical introduction of functional groups onto the pyrrole ring, bypassing halogenation steps. | nih.gov |
| Multicomponent Reactions (MCRs) | Rapid assembly of complex molecules from three or more starting materials, incorporating the pentafluorophenyl-pyrrole core. | researchgate.net |
| Cycloaddition Reactions | Using pyrrole derivatives in [3+2] or other cycloadditions to build novel heterocyclic systems. | nih.gov |
Advanced Characterization Needs and Methodological Development
The initial characterization of this compound and its simple acyl derivatives has relied on standard techniques like NMR spectroscopy (¹H, ¹³C, ¹⁹F), TLC, and melting point analysis. researchgate.net However, to fully understand and exploit its potential, particularly in materials science, more advanced characterization is necessary.
A critical area is the investigation of the non-covalent π-stacking interactions suggested by the presence of the pentafluorophenyl group. researchgate.net High-resolution solid-state NMR and single-crystal X-ray diffraction studies of the parent compound and its derivatives are needed to provide definitive evidence and geometric details of these packing arrangements in the solid state.
To evaluate its suitability for optoelectronic applications, a suite of photophysical and electrochemical characterization techniques must be employed. This includes UV-Visible and fluorescence spectroscopy to determine absorption and emission properties, and cyclic voltammetry to probe the redox behavior and energy levels (HOMO/LUMO) of the molecule and derived polymers. For derivatives designed as fluorescent probes, detailed studies of quantum yield and environmental sensitivity (solvatochromism) would be required. nih.govnih.gov
Broader Impact on Organic and Materials Chemistry
The this compound scaffold is poised to have a significant impact on both organic and materials chemistry. Its true value lies in the combination of a polymerizable pyrrole unit and a highly fluorinated aromatic ring.
In materials chemistry, this compound is a key building block for a new generation of functional polymers. researchgate.net The electropolymerization of its derivatives can lead to polypyrroles with enhanced thermal stability, environmental resistance, and specific electronic properties conferred by the fluorine atoms. The π-stacking capabilities of the pentafluorophenyl group can be exploited to engineer self-assembly and create highly ordered thin films, which are desirable for applications in sensors, flexible electronics, and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The ability to tune the electronic properties through substitution on the pyrrole ring (at the C2, C3, or C4 positions) offers a clear path to custom-designed materials.
In the broader context of organic synthesis, it serves as an excellent platform for studying the interplay of steric and electronic effects in electrophilic substitution and for developing new synthetic methodologies. researchgate.net The selective rearrangement from 2- to 3-substituted products is a synthetically valuable tool for accessing substitution patterns that are otherwise difficult to obtain. researchgate.net Moreover, the pyrrole nucleus is a common feature in medicinal chemistry, and while not its primary focus, derivatives of this compound could be explored as novel bioactive compounds, where the fluorinated ring could enhance metabolic stability or binding affinity. nih.govnih.gov
Q & A
Q. What are the standard laboratory synthesis methods for (1H-Pyrrol-1-yl)pentafluorobenzene?
A common approach involves reacting 2-fluorobenzaldehyde with dialkylamines in DMF under reflux (150°C, 20 hours) using potassium carbonate as a base. The product is extracted with ethyl acetate, washed with ammonium chloride, and purified via column chromatography (e.g., n-pentane:EtOAc gradients). Yield and structural confirmation are achieved via TLC, H NMR, and elemental analysis . Microwave-assisted synthesis can reduce reaction time while maintaining high yields (93%) .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Key methods include:
- H NMR spectroscopy : Peaks at δ 10.01 ppm (CNO) and aromatic proton signals (δ 7.61–6.75 ppm) confirm the pyrrole-pentafluorobenzene linkage .
- Elemental analysis : Discrepancies between experimental (N: 7.5%) and theoretical (N: 7.99%) values may indicate residual solvents or incomplete purification .
- Column chromatography : Gradients like n-pentane:EtOAc (20:1) resolve impurities, as shown in derivatives of related compounds .
Q. What solvents and conditions are optimal for purifying this compound?
Ethyl acetate is effective for liquid-liquid extraction, while silica-based column chromatography with n-pentane:EtOAc (10:1–20:1) achieves high purity. For crystalline derivatives, recrystallization in ethanol or dichloromethane is recommended .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of this compound derivatives?
Microwave irradiation (e.g., 0.25 M in n-butanol) accelerates reaction kinetics by enhancing thermal uniformity. This method reduces reaction times from hours to minutes while maintaining yields >90%. Cyanothioacetamide derivatives synthesized via this approach show improved regioselectivity .
Q. What crystallographic techniques elucidate the structural properties of this compound derivatives?
Q. How can researchers address contradictions in NMR data across synthesis batches?
Discrepancies may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl) or trace impurities. Mitigation strategies include:
Q. What role does structure-activity relationship (SAR) analysis play in designing bioactive derivatives?
SAR studies on 4-amino-(1H-pyrrol-1-yl)-triazole derivatives identify critical substituents (e.g., electron-withdrawing groups on the pentafluorobenzene ring) that enhance anti-inflammatory activity. Rational modifications, such as thioamide substitutions, improve metabolic stability .
Q. Which analytical methods detect trace this compound derivatives in biological systems?
LC-APCI/MS is preferred for its sensitivity in quantifying metabolites (e.g., sulfonamides, pentafluorobenzene derivatives) in urine or plasma. Detection limits <1 µg/mL are achievable with 8-minute run times .
Q. How can discrepancies between experimental and theoretical elemental analysis values be resolved?
Deviations in nitrogen content (e.g., 7.5% vs. 7.99%) suggest incomplete drying or residual solvents. Repeating synthesis under inert atmospheres (e.g., argon) and extended drying over MgSO can mitigate these issues .
Q. What strategies enhance the bioactivity of this compound derivatives?
Introducing electron-deficient substituents (e.g., trifluoromethyl groups) on the pyrrole ring improves binding affinity to biological targets. Hybridization with triazole or quinoline moieties enhances pharmacokinetic properties, as demonstrated in antiexudative and analgesic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
